2,3-Dimethyl-2-butene, also known as tetramethylethylene, is a fully substituted, highly sterically hindered, and electron-rich symmetrical alkene. In chemical procurement, it is primarily sourced as a specialized precursor for the synthesis of thexylborane—a highly selective monoalkylborane reagent critical for advanced organoboron chemistry [1]. Beyond reagent synthesis, its tetra-substituted double bond exhibits exceptional nucleophilicity, making it a standard high-reactivity benchmark substrate for evaluating epoxidation catalysts and a highly efficient chemical trap for quantifying singlet oxygen generation in photochemical assays [2]. Buyers prioritize this exact compound when standard terminal or di-substituted alkenes lack the necessary steric bulk to arrest hydroboration or the electron density required for ultra-fast oxidation kinetics.
Substituting 2,3-dimethyl-2-butene with closely related alkenes, such as 2-methyl-2-butene or 1-hexene, fundamentally alters reaction stoichiometry and product distribution. In hydroboration workflows, using 2-methyl-2-butene results in the formation of disiamylborane, a dialkylborane that cannot accommodate two additional distinct alkene insertions [1]. Only the extreme steric hindrance of the tetra-substituted 2,3-dimethyl-2-butene cleanly arrests the reaction at the monoalkylborane stage (thexylborane), enabling the subsequent synthesis of mixed trialkylboranes or cyclic ketones [2]. Furthermore, in oxidation and photosensitizer benchmarking, less substituted analogs lack the high electron density of tetramethylethylene, resulting in significantly slower reaction kinetics that fail to accurately capture the upper-bound efficiency of singlet oxygen generators or epoxidation catalysts [3].
The primary procurement driver for 2,3-dimethyl-2-butene is its unique behavior during hydroboration. When reacted with borane (BH3), exactly one equivalent of 2,3-dimethyl-2-butene inserts into the B-H bond, cleanly yielding thexylborane (a monoalkylborane) [1]. In direct contrast, the tri-substituted comparator 2-methyl-2-butene reacts with two equivalents to form disiamylborane (a dialkylborane), and terminal alkenes like 1-butene react with three equivalents to form trialkylboranes [2]. This absolute stoichiometric control is dictated entirely by the tetra-substituted steric bulk of 2,3-dimethyl-2-butene.
| Evidence Dimension | Hydroboration product class and stoichiometry |
| Target Compound Data | Forms 100% monoalkylborane (thexylborane) at 1:1 stoichiometry |
| Comparator Or Baseline | 2-Methyl-2-butene (forms dialkylborane / disiamylborane at 2:1 stoichiometry) |
| Quantified Difference | Complete arrest at mono-alkylation vs. di-alkylation |
| Conditions | Reaction with BH3 in THF at 0 °C |
Procuring this specific tetra-substituted alkene is mandatory for synthesizing thexylborane, which is essential for downstream mixed trialkylborane and cyclic ketone synthesis.
In photochemical assays, 2,3-dimethyl-2-butene is utilized as the premier chemical trap for singlet oxygen due to its exceptionally high reaction rate. Quantitative kinetic studies demonstrate that 2,3-dimethyl-2-butene reacts with singlet oxygen with a chemical rate constant (kr) of 2.7 × 10^7 M^-1 s^-1 [1]. When compared to standard diene traps such as 2,5-dimethyl-2,4-hexadiene, which exhibits a kr of 7.4 × 10^5 M^-1 s^-1, the tetra-substituted alkene is approximately 36 times faster [2].
| Evidence Dimension | Chemical rate constant (kr) for singlet oxygen ene reaction |
| Target Compound Data | 2.7 × 10^7 M^-1 s^-1 |
| Comparator Or Baseline | 2,5-Dimethyl-2,4-hexadiene (7.4 × 10^5 M^-1 s^-1) |
| Quantified Difference | ~36-fold increase in singlet oxygen trapping rate |
| Conditions | Time-resolved laser flash photolysis decay monitoring in solution |
Its ultra-fast trapping kinetics ensure that singlet oxygen is captured before physical quenching occurs, making it the most accurate probe for evaluating novel photosensitizers.
For evaluating mild or aqueous epoxidation systems, such as potassium peroxymonosulfate without organic solvents, 2,3-dimethyl-2-butene provides the highest baseline reactivity among standard alkenes. In comparative epoxidation studies, the reactivity order strictly follows electron density: 2,3-dimethyl-2-butene > 1-methylcyclohexene > cyclohexene > cyclooctene[1]. While 1-octene completely fails to react under these mild conditions, 2,3-dimethyl-2-butene rapidly converts to the corresponding epoxide in high yield, validating the oxidant's efficacy[2].
| Evidence Dimension | Relative epoxidation reactivity in aqueous peroxymonosulfate |
| Target Compound Data | Highest reactivity, rapid high-yield epoxide formation |
| Comparator Or Baseline | 1-Octene (unreactive) / Cyclohexene (moderate reactivity) |
| Quantified Difference | Complete conversion vs. zero conversion for terminal alkenes |
| Conditions | Aqueous potassium peroxymonosulfate, room temperature, no organic solvent |
Buyers developing or validating new oxidation catalysts must procure this compound to establish a positive control and determine the upper limits of their catalyst's activity.
Because 2,3-dimethyl-2-butene cleanly stops at mono-alkylation during hydroboration, it is the exclusive precursor for thexylborane. This reagent is heavily utilized in industrial and academic synthetic workflows to construct unsymmetrical ketones, cyclic ketones, and mixed trialkylboranes, where the thexyl group acts as a robust, non-migrating anchor during subsequent carbonylation or cyanidation steps [1].
Leveraging its extreme singlet oxygen trapping rate (kr = 2.7 × 10^7 M^-1 s^-1), this compound is the industry-standard chemical probe for measuring the quantum yield of singlet oxygen generation. It is routinely procured by laboratories developing novel photodynamic therapy (PDT) agents, fullerenes, and photocatalysts to benchmark efficiency against known standards like Rose Bengal or Methylene Blue [2].
Due to its highly electron-rich, tetra-substituted double bond, 2,3-dimethyl-2-butene is the ideal positive control in the development of mild, green, or highly selective epoxidation catalysts (e.g., MTO/H2O2 systems). It ensures that baseline catalytic activity can be detected even before optimizing the system for less reactive, un-substituted industrial alkenes [3].
Flammable;Health Hazard